molecular formula C17H27N3O B2426155 (E)-4-(Dimethylamino)-N-[1-[4-(dimethylamino)phenyl]propan-2-yl]but-2-enamide CAS No. 2411329-86-5

(E)-4-(Dimethylamino)-N-[1-[4-(dimethylamino)phenyl]propan-2-yl]but-2-enamide

Cat. No. B2426155
CAS RN: 2411329-86-5
M. Wt: 289.423
InChI Key: DTFYSHLKRAOLIY-VOTSOKGWSA-N
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Description

(E)-4-(Dimethylamino)-N-[1-[4-(dimethylamino)phenyl]propan-2-yl]but-2-enamide, commonly known as DMABN, is a chemical compound that belongs to the class of enamide derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

DMABN has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to possess antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new antibiotics and antiviral drugs.

Mechanism Of Action

The mechanism of action of DMABN is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
DMABN has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of various signaling pathways. It has also been shown to possess antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

DMABN has several advantages for use in laboratory experiments, including its high potency and selectivity, its ability to penetrate cell membranes, and its relatively low toxicity. However, its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on DMABN, including the development of new synthetic methods for its production, the investigation of its potential applications in material science, and the exploration of its mechanism of action and therapeutic potential in various diseases. Additionally, further studies are needed to elucidate the structure-activity relationships of DMABN and to optimize its pharmacological properties for clinical use.

Synthesis Methods

DMABN can be synthesized through a multistep process involving the reaction of 4-dimethylaminobenzaldehyde with 2-amino-3-methylbut-2-enoic acid followed by the condensation with N,N-dimethylpropan-2-amine. The resulting product is then subjected to further purification and characterization to obtain DMABN in its pure form.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[1-[4-(dimethylamino)phenyl]propan-2-yl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-14(18-17(21)7-6-12-19(2)3)13-15-8-10-16(11-9-15)20(4)5/h6-11,14H,12-13H2,1-5H3,(H,18,21)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFYSHLKRAOLIY-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)N(C)C)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC=C(C=C1)N(C)C)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(dimethylamino)-N-{1-[4-(dimethylamino)phenyl]propan-2-yl}but-2-enamide

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